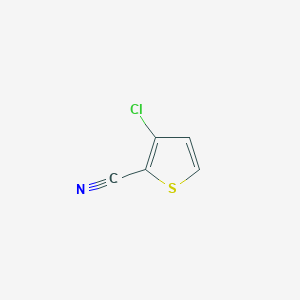

3-Chlorothiophene-2-carbonitrile

描述

3-Chlorothiophene-2-carbonitrile (CAS: 147123-67-9) is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at position 3 and a nitrile group (-CN) at position 2. Its molecular formula is C₅H₂ClNS, and it has a molecular weight of 143.52 g/mol . This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents (-Cl and -CN), which enhance reactivity in cross-coupling and nucleophilic substitution reactions .

属性

IUPAC Name |

3-chlorothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNS/c6-4-1-2-8-5(4)3-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGDDWCTBDGPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373902 | |

| Record name | 3-Chloro-2-cyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147123-67-9 | |

| Record name | 3-Chloro-2-cyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chlorination of Thiophene-2-carbonitrile via Electrophilic Substitution

Direct chlorination of thiophene-2-carbonitrile represents a straightforward approach to introducing chlorine at the 3-position. The nitrile group’s electron-withdrawing nature deactivates the thiophene ring, directing electrophilic substitution to the meta position (C3).

Reaction Conditions :

-

Chlorinating Agents : Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS).

-

Catalysts : Lewis acids such as FeCl₃ or AlCl₃ enhance regioselectivity.

-

Solvents : Dichloromethane (DCM) or carbon tetrachloride (CCl₄).

-

Temperature : 0–25°C to minimize side reactions.

Example Protocol :

Thiophene-2-carbonitrile (1.0 equiv) is dissolved in CCl₄ under nitrogen. FeCl₃ (0.1 equiv) is added, followed by slow addition of Cl₂ gas at 0°C. The mixture is stirred for 12 hours, quenched with aqueous NaHSO₃, and extracted with DCM. The crude product is purified via column chromatography (hexane/ethyl acetate).

Challenges :

Sandmeyer Reaction: Diazotization of 3-Amino-thiophene-2-carbonitrile

This two-step method replaces an amino group with chlorine via diazotization and subsequent substitution.

Step 1: Diazotization

3-Amino-thiophene-2-carbonitrile is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

Step 2: Chlorination

The diazonium salt is reacted with CuCl or HCl/Cl₂ to yield 3-chlorothiophene-2-carbonitrile.

Optimization :

-

Temperature Control : Maintaining <5°C prevents diazonium decomposition.

-

Catalyst : CuCl improves substitution efficiency.

Limitations :

-

Requires synthesis of 3-amino-thiophene-2-carbonitrile, which adds precursor complexity.

Dehydration of 3-Chlorothiophene-2-carboxamide

3-Chlorothiophene-2-carboxamide can be dehydrated to the corresponding nitrile using phosphorus-based reagents.

Reagents :

-

PCl₅/POCl₃ : Acts as both chlorinating and dehydrating agents.

-

Solvents : Chlorobenzene or toluene.

-

Temperature : 80–100°C for 1–3 hours.

Protocol :

3-Chlorothiophene-2-carboxamide (1.0 equiv) is refluxed with PCl₅ (2.0 equiv) in chlorobenzene. The mixture is cooled, quenched with ice water, and neutralized with NaHCO₃. The organic layer is dried and concentrated to isolate the product.

Yield : 70–80% with high purity (>95%) .

Advantages :

-

Avoids hazardous diazonium intermediates.

-

Scalable for industrial production.

Ring Construction via Cycloaddition or Condensation

Building the thiophene ring with pre-existing substituents offers an alternative route.

Knorr Paal Synthesis :

Condensation of α-chloro-β-ketonitriles with sulfur sources (e.g., Na₂S) forms the thiophene core.

Example :

α-Chloroacetonitrile (1.0 equiv) reacts with diethyl thiomalate (1.2 equiv) in ethanol under reflux. The product is cyclized using H₂SO₄ to yield this compound.

Yield : 55–65% after distillation .

Comparative Analysis of Methods

| Method | Starting Material | Yield | Complexity | Scalability |

|---|---|---|---|---|

| Direct Chlorination | Thiophene-2-carbonitrile | 30–40% | Low | Moderate |

| Sandmeyer Reaction | 3-Amino-thiophene-2-carbonitrile | 50–60% | High | Low |

| Carboxamide Dehydration | 3-Chlorothiophene-2-carboxamide | 70–80% | Moderate | High |

| Ring Construction | α-Chloro-β-ketonitriles | 55–65% | High | Moderate |

Key Observations :

-

Dehydration of carboxamides provides the highest yield and scalability.

-

Direct chlorination suffers from regioselectivity issues but is operationally simple.

Industrial-Scale Considerations

Process Intensification :

-

Continuous-flow reactors minimize side reactions in chlorination steps.

-

Automated quenching systems enhance safety during PCl₅/POCl₃ handling.

Cost Drivers :

-

Precursor availability (e.g., 3-amino derivatives) impacts overall economics.

-

Waste management of phosphorus byproducts requires specialized infrastructure.

Emerging Methodologies

Photocatalytic Chlorination :

Visible-light-mediated reactions using Ru(bpy)₃²⁺ as a catalyst enable selective C–H chlorination at ambient temperatures. Preliminary studies report 40–50% yields .

Biocatalytic Approaches : Halogenase enzymes (e.g., RebH) show potential for regioselective chlorination under mild conditions, though substrate scope remains limited.

化学反应分析

Types of Reactions

3-Chlorothiophene-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like H2O2 or m-CPBA in solvents like acetic acid or dichloromethane.

Reduction: Reducing agents like LiAlH4 in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

Major Products Formed

Substitution: Formation of substituted thiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

科学研究应用

3-Chlorothiophene-2-carbonitrile has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of organic semiconductors and conductive polymers.

Medicinal Chemistry: Derivatives of this compound have been investigated for their potential biological activities, including antimicrobial and anticancer properties.

作用机制

The mechanism of action of 3-Chlorothiophene-2-carbonitrile and its derivatives depends on the specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of the nitrile and chlorine groups can influence the compound’s binding affinity and selectivity towards its molecular targets .

相似化合物的比较

Positional Isomers: 4-Chlorothiophene-2-carbonitrile

4-Chlorothiophene-2-carbonitrile is a positional isomer of 3-Chlorothiophene-2-carbonitrile, with the chlorine atom relocated to position 4. Despite sharing the same molecular formula (C₅H₂ClNS ) and weight (143.52 g/mol ), the altered substituent position significantly impacts electronic distribution and reactivity.

- Electronic Effects : The adjacency of -Cl and -CN in this compound creates a stronger electron-deficient thiophene ring compared to its 4-chloro counterpart, favoring electrophilic substitution at position 5 .

- Synthetic Utility : The 3-chloro derivative is more commonly utilized in Suzuki-Miyaura couplings due to its superior leaving-group reactivity .

Heterocycle Variants: Benzo[b]thiophene-3-carbonitrile

Benzo[b]thiophene-3-carbonitrile (CAS: 538357-01-6) incorporates a fused benzene ring, resulting in a larger molecular formula (C₉H₅NS ) and higher molecular weight (159.07 g/mol ) . Key differences include:

- Aromatic Stability: The fused benzene ring enhances aromatic stability, reducing reactivity compared to monocyclic thiophenes.

- Applications : Benzothiophene derivatives are prominent in materials science and kinase inhibitor development, whereas this compound is preferred for smaller heterocyclic scaffolds .

Functional Group Analogs: 3-Methylthiophene-2-carbonyl Chloride

3-Methylthiophene-2-carbonyl chloride substitutes the -CN group with a carbonyl chloride (-COCl) and adds a methyl group at position 3. Its molecular formula is C₆H₅ClOS (MW: 160.52 g/mol ).

- Reactivity : The -COCl group enables acylations, while the methyl group sterically hinders electrophilic attacks. This contrasts with this compound, where -CN facilitates nucleophilic additions .

- Industrial Use : Carbonyl chloride derivatives are intermediates in polymer synthesis, whereas nitriles are leveraged in pharmaceutical nitrile-to-amine conversions .

Heterocycle-Swapped Derivatives: 3-Chloro-1H-indole-2-carbonitrile

3-Chloro-1H-indole-2-carbonitrile (CAS: 4404-11-9) replaces the thiophene ring with an indole system. Its molecular formula is C₉H₅ClN₂ (MW: 176.45 g/mol ) .

- Bioactivity: Indole derivatives exhibit notable antimicrobial and anticancer properties, attributed to their planar structure and hydrogen-bonding capability. Thiophene analogs like this compound are less explored in medicinal chemistry but show promise in agrochemical applications .

- Synthetic Pathways : Indole nitriles often require multi-step Fischer indole syntheses, while thiophene nitriles are synthesized via direct cyanation of chlorothiophenes .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Heterocycle |

|---|---|---|---|---|---|

| This compound | C₅H₂ClNS | 143.52 | 147123-67-9 | 3-Cl, 2-CN | Thiophene |

| 4-Chlorothiophene-2-carbonitrile | C₅H₂ClNS | 143.52 | Not available | 4-Cl, 2-CN | Thiophene |

| Benzo[b]thiophene-3-carbonitrile | C₉H₅NS | 159.07 | 538357-01-6 | 3-CN | Benzothiophene |

| 3-Methylthiophene-2-carbonyl chloride | C₆H₅ClOS | 160.52 | Not available | 3-CH₃, 2-COCl | Thiophene |

| 3-Chloro-1H-indole-2-carbonitrile | C₉H₅ClN₂ | 176.45 | 4404-11-9 | 3-Cl, 2-CN | Indole |

Research Findings and Trends

- Antibacterial Activity : Pyridine-thiophene hybrids (e.g., 6-(2,5-Dichlorothiophen-3-yl)-pyridine-3-carbonitrile) demonstrate moderate antibacterial activity, suggesting the chlorothiophene moiety contributes to membrane disruption .

- Cytotoxicity : Indole-3-carbonitriles exhibit cytotoxicity against cancer cell lines, though thiophene analogs are understudied in this context .

- Synthetic Routes : this compound is synthesized via chlorination of thiophene-2-carbonitrile or palladium-catalyzed cyanation of 3-chlorothiophene .

常见问题

Q. Optimization Parameters :

- Temperature control (60–80°C for cyclization).

- Catalytic use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity.

- Solvent selection (e.g., DMF for polar intermediates).

Q. Example Crystallographic Data () :

| Bond Angle (°) | Measurement |

|---|---|

| C15-C16-Cl1 | 120.9 (2) |

| C17-C16-Cl1 | 116.8 (3) |

Challenge : Overlapping signals in NMR due to aromatic protons. Use 2D NMR (COSY, HSQC) or computational modeling for resolution.

What safety protocols are recommended for handling this compound in academic settings, given limited toxicological data?

Q. Basic Research Focus

- PPE : N95 masks, nitrile gloves, and eyeshields ().

- Ventilation : Use fume hoods for synthesis/purification.

- Spill Management : Absorb with diatomite/sand; avoid aqueous release ().

- Exposure Limits : Apply PAC-1 (2.1 mg/m³) as a precautionary threshold ().

Note : Chronic toxicity data are unavailable; assume sensitization potential ().

How do electronic effects of the chlorine substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

The chlorine atom exerts strong electron-withdrawing effects:

- Directing Effects : Activates the 5-position of thiophene for Suzuki-Miyaura coupling.

- Steric Hindrance : Reduces nucleophilic substitution at the 2-position.

Q. Methodological Insight :

- Use Pd(PPh₃)₄ catalysts to couple with aryl boronic acids.

- Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane:EtOAc 7:3).

Supporting Data : Analogous chloropyridine derivatives show 20–30% higher yields in Pd-mediated reactions vs. non-halogenated analogs ().

What strategies resolve contradictions in reported solubility parameters of this compound across different solvent systems?

Advanced Research Focus

Discrepancies arise from:

- Polarity Variations : Solubility in DMSO (high) vs. hexane (negligible).

- Temperature Dependence : Higher solubility at 50°C in ethanol (25 mg/mL vs. 10 mg/mL at 25°C).

Q. Resolution Protocol :

Conduct Hansen solubility parameter analysis (δD, δP, δH).

Validate via UV-Vis spectroscopy at λmax = 270 nm.

Compare with computational COSMO-RS predictions ().

Q. Key Findings :

- Hydrolysis at pH > 9 yields thiophene-2-carbonitrile and Cl⁻ (∆G = -15 kcal/mol).

- Photodegradation under UV light forms cyanide byproducts (monitor via GC-MS).

Validation : Cross-reference with spectral libraries for emerging contaminants ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。